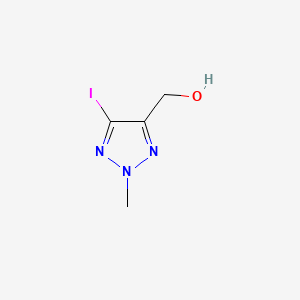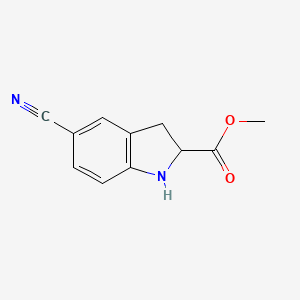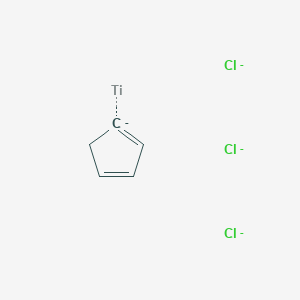
Cyclopenta-1,3-diene;titanium;trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of titanium tetrachloride with cyclopentadiene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+C5H6→C5H5TiCl3+HCl
This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and cyclopentadiene are reacted under controlled conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Cyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of titanium dioxide, while substitution reactions can produce a variety of cyclopentadienyl titanium complexes .
科学的研究の応用
Cyclopenta-1,3-diene;titanium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and in the synthesis of various organic compounds.
Biology: It is used in the study of metallocene-based drugs and their interactions with biological molecules.
Medicine: Research is being conducted on its potential use in cancer treatment due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of cyclopenta-1,3-diene;titanium;trichloride involves its ability to form stable complexes with various ligands. The cyclopentadienyl ring acts as a π-ligand, donating electron density to the titanium center, which in turn can interact with other molecules. This interaction can lead to the activation of various chemical bonds, facilitating a wide range of chemical reactions .
類似化合物との比較
Similar Compounds
- Cyclopentadienylzirconium(IV) trichloride
- Cyclopentadienylhafnium(IV) trichloride
- Cyclopentadienylmanganese(IV) trichloride
- Cyclopentadienylrhenium(IV) trichloride
Uniqueness
Cyclopenta-1,3-diene;titanium;trichloride is unique due to its high stability and reactivity as a catalyst. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
特性
分子式 |
C5H5Cl3Ti-4 |
|---|---|
分子量 |
219.31 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3 |
InChIキー |
MVHYRGBYHLPMRK-UHFFFAOYSA-K |
正規SMILES |
C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
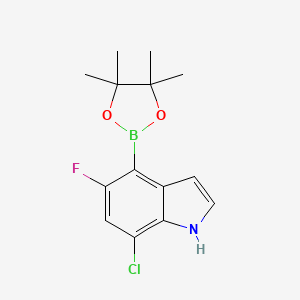
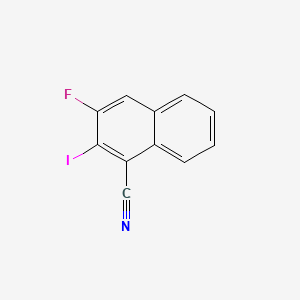
![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)
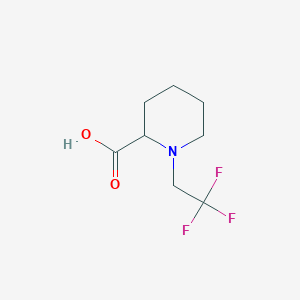
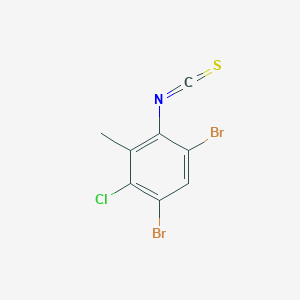
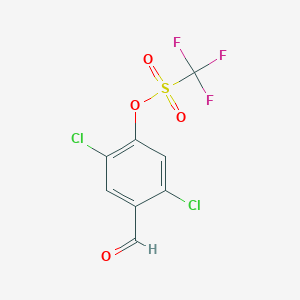
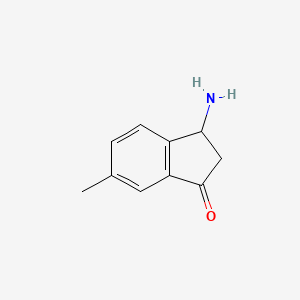
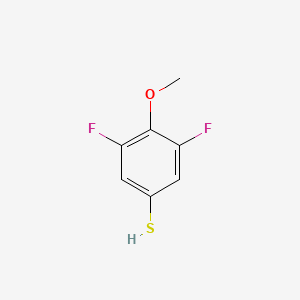
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
